molecular formula C15H11F6NO2S B2564270 N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide CAS No. 1251686-02-8

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B2564270
CAS No.: 1251686-02-8
M. Wt: 383.31
InChI Key: LLLHYRAYEMBJDL-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide is a benzamide derivative characterized by a 3,5-bis(trifluoromethyl)benzoyl core linked to a hydroxyethyl-thiophene substituent. The compound’s structure combines electron-withdrawing trifluoromethyl groups with a thiophene heterocycle, which may enhance metabolic stability and aromatic interactions in biological systems.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F6NO2S/c16-14(17,18)10-3-9(4-11(5-10)15(19,20)21)13(24)22-6-12(23)8-1-2-25-7-8/h1-5,7,12,23H,6H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLHYRAYEMBJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F6NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of 3,5-bis(trifluoromethyl)benzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride.

    Amidation Reaction: The acid chloride is reacted with 2-aminoethanol to form the intermediate N-(2-hydroxyethyl)-3,5-bis(trifluoromethyl)benzamide.

    Thiophene Substitution:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl groups on the benzene ring can participate in nucleophilic aromatic substitution reactions, although these reactions typically require harsh conditions due to the electron-withdrawing nature of the trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides with various nucleophiles replacing the trifluoromethyl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl groups enhance the lipophilicity of the molecule, potentially improving its bioavailability and interaction with biological targets.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. The presence of the thiophene ring and trifluoromethyl groups may contribute to its activity against certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific electronic properties due to the presence of the thiophene ring.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity through hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl Groups : The 3,5-bis(trifluoromethyl) substitution is prevalent in bioactive compounds due to its strong electron-withdrawing effects, enhancing binding to hydrophobic pockets in enzymes or receptors .
  • Thiophene vs.

Key Differentiators

Synthetic Complexity : Introducing thiophene may require tailored protecting-group strategies, whereas pyrazine derivatives benefit from established cyanation protocols .

Biological Activity

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

N 2 hydroxy 2 thiophen 3 yl ethyl 3 5 bis trifluoromethyl benzamide\text{N 2 hydroxy 2 thiophen 3 yl ethyl 3 5 bis trifluoromethyl benzamide}

This structure features a thiophene ring and a trifluoromethyl-substituted benzamide moiety, which are significant for its biological interactions.

Research indicates that compounds similar to this compound may interact with various biological pathways. Notably, they can inhibit key enzymes involved in cancer progression and inflammation:

  • NF-κB Pathway Inhibition : Compounds with similar structures have shown to inhibit the NF-κB signaling pathway, which is crucial in oncogenesis and inflammatory responses. This inhibition may lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Cholinesterase Inhibition : Some derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer’s. Enhanced potency against these targets has been reported in related compounds .

Efficacy Against Cancer Cell Lines

The compound's efficacy has been evaluated against several cancer cell lines. The following table summarizes the IC50 values for various analogs and their comparative biological activity:

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)15.63Induces apoptosis via p53 pathway
Analog AU-937 (Leukemia)0.12NF-κB pathway inhibition
Analog BA549 (Lung Cancer)0.65Cholinesterase inhibition
DoxorubicinMCF-710.38DNA intercalation

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

  • Apoptosis Induction : A study demonstrated that this compound significantly induced apoptosis in MCF-7 cells through upregulation of p53 and activation of caspase pathways .
  • In Vivo Studies : In animal models, compounds structurally similar to this benzamide have shown promising results in reducing tumor size and enhancing survival rates when combined with standard chemotherapy agents .

Q & A

Basic: What are the optimal synthetic routes for N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide, and what yields can be expected under different conditions?

Methodological Answer:
The synthesis typically involves multi-step reactions, including coupling, substitution, and cyclization. A representative route involves:

Initial Coupling: Reacting 3,5-bis(trifluoromethyl)benzoic acid with chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate to activate the carboxyl group, followed by amidation with a thiophene-containing amine precursor .

Microwave-Assisted Cyanation: Using Zn(CN)₂ and Pd(PPh₃)₄ under microwave irradiation (130–160°C) to introduce nitrile groups, achieving 45–56% yields .

Purification: Silica gel chromatography (gradient elution with cyclohexane/ethyl acetate) and TLC monitoring (PE:EtOAc = 3:1, Rf = 0.4) are critical for isolating intermediates .

Yield Comparison Table:

StepReaction TypeCatalyst/ConditionsYieldReference
1AmidationMeCN, N-methylimidazole85%
2Pd-mediated cyanationMicrowave, 130°C, 10 min45%
3Oxadiazole formationSO₃, trimethoxyethane56%

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

Methodological Answer:

  • ¹H-NMR : Monitor signals for the thiophene moiety (δ 6.7–7.3 ppm), hydroxyethyl group (δ 4.5–5.5 ppm), and CF₃ groups (no direct protons but affects neighboring peaks) .
  • TLC : Use PE:EtOAc (3:1) to track reaction progress; Rf ≈ 0.4 for intermediates .
  • LCMS : Confirm molecular ion peaks (e.g., m/z = 510 [M+H]⁺ for cyano-substituted derivatives) .

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